molecular formula C6H8F4I2 B1597955 1,6-Diiodo-3,3,4,4-tetrafluorohexane CAS No. 2163-06-6

1,6-Diiodo-3,3,4,4-tetrafluorohexane

Cat. No.: B1597955
CAS No.: 2163-06-6
M. Wt: 409.93 g/mol
InChI Key: JFYZKVSETQEPKR-UHFFFAOYSA-N
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Description

1,6-Diiodo-3,3,4,4-tetrafluorohexane is a chemical compound with the molecular formula C6H8F4I2 and a molecular weight of 409.93 g/mol . It is characterized by the presence of four fluorine atoms and two iodine atoms attached to a hexane backbone. This compound is primarily used in scientific research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,4,4-tetrafluoro-1,6-diiodohexane typically involves the reaction of ethylene with 1,2-diiodotetrafluoroethane . The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the desired product is obtained. The process may involve the use of catalysts to facilitate the reaction and improve yield.

Industrial Production Methods

Industrial production of 3,3,4,4-tetrafluoro-1,6-diiodohexane follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality and high production rates .

Chemical Reactions Analysis

Types of Reactions

1,6-Diiodo-3,3,4,4-tetrafluorohexane undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atoms can be substituted with other functional groups using appropriate reagents.

    Reduction Reactions: The compound can be reduced to form different derivatives.

    Oxidation Reactions: Oxidation can lead to the formation of new compounds with different properties.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield fluorinated derivatives, while reduction reactions can produce hydrocarbon chains with varying degrees of fluorination .

Mechanism of Action

The mechanism of action of 3,3,4,4-tetrafluoro-1,6-diiodohexane involves its interaction with molecular targets through its fluorine and iodine atoms. These interactions can lead to changes in the chemical and physical properties of the target molecules, enabling the compound to exert its effects. The specific pathways involved depend on the application and the nature of the target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Bis(2-iodoethyl)tetrafluoroethane
  • 2,2,3,3-Tetrafluorobutane-1,4-diyl dicarbamate
  • 2,2,3,3-Tetrafluorobutane-1,4-diyl dinitrate

Uniqueness

1,6-Diiodo-3,3,4,4-tetrafluorohexane is unique due to its specific arrangement of fluorine and iodine atoms on a hexane backbone. This structure imparts distinct chemical properties, such as high reactivity in substitution reactions and stability in various environmental conditions .

Properties

IUPAC Name

3,3,4,4-tetrafluoro-1,6-diiodohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F4I2/c7-5(8,1-3-11)6(9,10)2-4-12/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFYZKVSETQEPKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CI)C(C(CCI)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F4I2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90382165
Record name 3,3,4,4-tetrafluoro-1,6-diiodohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90382165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

409.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2163-06-6
Record name 3,3,4,4-tetrafluoro-1,6-diiodohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90382165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,6-Diiodo-3,3,4,4-tetrafluorohexane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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